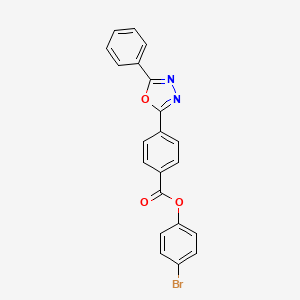

![molecular formula C25H19N5O3 B10869234 2-[(4-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10869234.png)

2-[(4-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. It serves as a pharmacophore for adenosine receptors. The scaffold consists of a chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which plays a crucial role in its biological activity .

Preparation Methods

Synthetic Routes:: The synthetic routes to obtain this compound involve the introduction of functional groups onto the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. These functional groups can be reactive linkers or other substituents.

Reaction Conditions:: The specific reaction conditions depend on the desired functionalization. Common reactions include nucleophilic substitutions, oxidative transformations, and coupling reactions.

Industrial Production:: While industrial-scale production methods are not widely reported for this specific compound, laboratory-scale synthesis can guide the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions::

Nucleophilic Substitution (SN2): 1° benzylic halides typically react via an SN2 pathway.

SN1 Pathway: 2° and 3° benzylic halides typically react via an SN1 pathway due to resonance-stabilized carbocations.

Common Reagents:: Reagents used for functionalization include:

Boron Reagents: Boron-based reagents are valuable for Suzuki–Miyaura coupling reactions.

Fluorescent Moieties: These are introduced for imaging and diagnostic purposes.

Scientific Research Applications

This compound finds applications in:

Chemistry: As a versatile scaffold for ligand development.

Biology: For studying adenosine receptors and their signaling pathways.

Medicine: Potential therapeutic agents targeting adenosine receptors.

Industry: In drug delivery systems and diagnostics.

Mechanism of Action

The compound likely exerts its effects by binding to adenosine receptors. Molecular targets and downstream pathways involved need further investigation.

Comparison with Similar Compounds

While specific analogs are not mentioned, comparing this compound to related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines highlights its unique features.

Properties

Molecular Formula |

C25H19N5O3 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

13-[(4-methylphenoxy)methyl]-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol |

InChI |

InChI=1S/C25H19N5O3/c1-15-4-7-18(8-5-15)32-13-21-28-24-23-22(16-3-2-10-26-12-16)19-9-6-17(31)11-20(19)33-25(23)27-14-30(24)29-21/h2-12,14,22,31H,13H2,1H3 |

InChI Key |

ZEUAKLYDVCYKIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

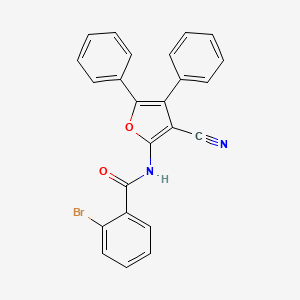

![N-{methyl[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}thiophene-2-carboxamide](/img/structure/B10869156.png)

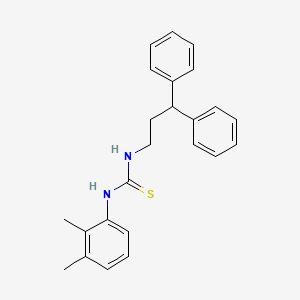

![1-benzyl-6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10869172.png)

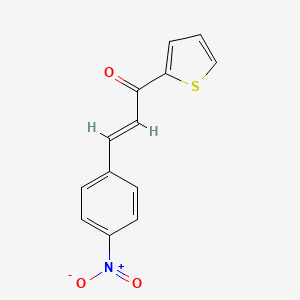

![methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869183.png)

![5-(4-Fluorophenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10869189.png)

![[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B10869191.png)

![8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline](/img/structure/B10869201.png)

![(4Z)-4-(1-{[2-(1H-imidazol-5-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869202.png)

![2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}ethyl phenylcarbamate](/img/structure/B10869210.png)

![5-(4-ethoxyphenyl)-3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B10869218.png)

![2-{3-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10869219.png)